![molecular formula C23H29FN2O4S B2707999 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide CAS No. 922075-92-1](/img/structure/B2707999.png)

4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

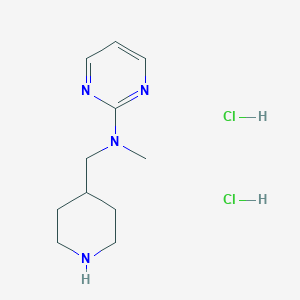

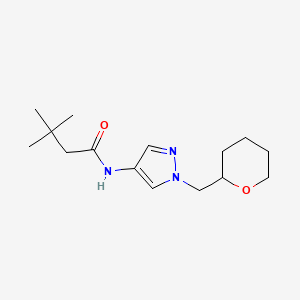

This compound is a complex organic molecule that contains several functional groups. It has a fluoro-substituted benzene ring, a sulfonamide group, and a tetrahydrobenzo[b][1,4]oxazepin ring system. The latter is a type of seven-membered heterocyclic compound containing oxygen and nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The tetrahydrobenzo[b][1,4]oxazepin ring system would likely adopt a puckered conformation .Wissenschaftliche Forschungsanwendungen

Organocatalytic Asymmetric Mannich Addition

The organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, resulting in seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters, underscores the significance of fluorinated compounds in medicinal chemistry. This reaction, catalyzed by bifunctional Cinchona alkaloid-derived thiourea catalysts, demonstrates excellent yields and selectivities, hinting at the utility of such structures in synthesizing complex molecules with potential pharmacological activities (Li, Lin, & Du, 2019).

COX-2 Inhibition and Cell Proliferation

Another application is seen in the study of JTE-522, a selective COX-2 inhibitor, which shows potential in inhibiting cell proliferation and inducing apoptosis in human endometrial cancer cell lines. Although not the exact compound , this research illustrates the therapeutic potential of sulfonamide derivatives in cancer treatment, suggesting that similar structures could have comparable effects (Li, Zhang, Chen, Zhong, Ren, & St-Tu, 2002).

Carbonic Anhydrase Inhibition

The synthesis of [1,4]oxazepine-based primary sulfonamides, which exhibit strong inhibition of human carbonic anhydrases, showcases the role of sulfonamide functionalities in developing inhibitors for therapeutically relevant targets. The primary sulfonamide functionality not only facilitates the ring construction but also acts as a zinc-binding group, indicating the potential of such compounds in designing enzyme inhibitors (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Enhancement of COX-2 Selectivity

The modification of benzenesulfonamide derivatives to enhance COX-2 selectivity and potency highlights the importance of structural changes, such as the introduction of a fluorine atom, in achieving desired biological activities. This research leads to the identification of potent, highly selective, and orally active COX-2 inhibitors, demonstrating the critical role of sulfonamide derivatives in medicinal chemistry (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Eigenschaften

IUPAC Name |

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN2O4S/c1-15(2)10-11-26-19-8-7-18(13-20(19)30-14-23(4,5)22(26)27)25-31(28,29)21-9-6-17(24)12-16(21)3/h6-9,12-13,15,25H,10-11,14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLESJJCKDWWFAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclobutyl)-N-methyl-1-[2-methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxamide](/img/structure/B2707916.png)

methanol](/img/structure/B2707921.png)

![N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2707924.png)

![Tert-butyl N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]carbamate](/img/structure/B2707928.png)

![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2707929.png)

![(E)-4-(Dimethylamino)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2707932.png)

![Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate](/img/structure/B2707933.png)

methanone](/img/structure/B2707935.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2707938.png)